Chrysotoxine

Description

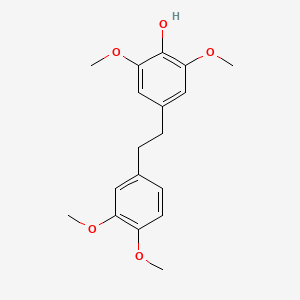

inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation; structure in first source

Properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHRVKGYFHPWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415692 | |

| Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156951-82-5 | |

| Record name | Chrysotoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156951-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Chrysotoxine in Dendrobium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysotoxine, a bibenzyl compound found in various Dendrobium species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and insights into its biosynthetic pathway and mechanism of action. While several Dendrobium species have been identified as sources of this compound, quantitative data on its concentration remains limited, highlighting a key area for future research. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Dendrobium, one of the largest genera in the Orchidaceae family, encompasses a diverse group of orchids with a long history of use in traditional medicine, particularly in Asia. Many Dendrobium species are known to produce a wide array of bioactive secondary metabolites, including alkaloids, polysaccharides, and phenolic compounds. Among the phenolics, bibenzyls represent a significant class of compounds with promising pharmacological activities. This compound is a notable bibenzyl that has been isolated from several Dendrobium species.

Recent studies have revealed the potential of this compound as a dual inhibitor of Src and Akt, two key proteins involved in cancer cell proliferation and survival. This discovery has spurred further investigation into its mechanism of action and its potential as a lead compound for the development of novel anticancer agents. This guide provides a detailed summary of the current knowledge on the natural occurrence of this compound, methods for its isolation, and its biological activities.

Natural Occurrence of this compound in Dendrobium Species

This compound has been identified as a constituent of several Dendrobium species. The presence of this compound, often alongside other bioactive bibenzyls, underscores the potential of these plants as a source for novel therapeutic agents. The following table summarizes the Dendrobium species reported to contain this compound.

| Dendrobium Species | Plant Part | Reference(s) |

| Dendrobium chrysotoxum | Stems | [1][2] |

| Dendrobium pulchellum | Not specified | [3][4] |

| Dendrobium nobile | Not specified | [1] |

| Dendrobium capillipes | Not specified | [4] |

| Unspecified Dendrobium species | Not specified | [5] |

Experimental Protocols

General Extraction and Isolation of Bibenzyls from Dendrobium Species

The following is a generalized protocol for the extraction and isolation of bibenzyl compounds, including this compound, from Dendrobium plant material. This protocol is a composite based on methods described in the literature and may require optimization depending on the specific Dendrobium species and the target compound.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., stems) and grind it into a fine powder.

-

Solvent Extraction: Macerate or reflux the powdered plant material with 95% ethanol. The process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Isolation

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate fraction.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Further Purification: Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles. Further purify the combined fractions using additional chromatographic techniques such as:

-

Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water to achieve final purification of the target compound.

-

Quantification of this compound

While a specific validated HPLC or UPLC-MS/MS method for the quantification of this compound is not detailed in the reviewed literature, a general approach based on methods for other bibenzyls can be proposed.

3.2.1. Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which should be determined by UV-Vis spectroscopy.

-

Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples can then be determined by comparing their peak areas with the calibration curve.

3.2.2. Method Validation

For the method to be considered reliable for quantitative analysis, it must be validated according to ICH guidelines. The validation should include:

-

Linearity: Assess the linear relationship between the concentration of the standard and the detector response.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

-

Specificity: Ensure that the method can accurately measure the analyte in the presence of other components in the sample matrix.

Signaling Pathways and Logical Relationships

This compound as an Inhibitor of the Src/Akt Signaling Pathway

This compound has been identified as a dual inhibitor of Src and protein kinase B (Akt), two critical kinases in signaling pathways that promote cancer cell survival, proliferation, and metastasis. By inhibiting this pathway, this compound can suppress cancer stem cell-like phenotypes.

Caption: this compound inhibits the Src/Akt signaling pathway.

Generalized Biosynthetic Pathway of Bibenzyls in Dendrobium

The biosynthesis of bibenzyls, including this compound, originates from the phenylpropanoid pathway. While the specific enzymatic steps for this compound are not fully elucidated, a general pathway can be outlined. The sequential methylation of the bibenzyl core is a key step in generating the diversity of these compounds, but the exact order and enzymes involved in the case of this compound are yet to be determined.

Caption: Generalized biosynthesis pathway of bibenzyls.

Conclusion and Future Perspectives

This compound, a bibenzyl from Dendrobium species, holds considerable promise as a bioactive compound with potential applications in medicine, particularly in oncology. This guide has summarized the current knowledge on its natural sources and the methodologies for its study. However, several knowledge gaps need to be addressed to fully harness its therapeutic potential.

Future research should focus on:

-

Quantitative Analysis: Development and validation of robust analytical methods, such as HPLC-DAD or UPLC-MS/MS, for the accurate quantification of this compound in various Dendrobium species. This will enable the identification of high-yielding species and optimal harvesting times.

-

Biosynthesis Elucidation: In-depth studies to unravel the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of this compound. This knowledge could pave the way for biotechnological production of the compound through metabolic engineering.

-

Pharmacological Profiling: Comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Drug Development: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound for therapeutic use.

Addressing these research areas will be crucial for the translation of the promising preclinical findings on this compound into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An UPLC-Q-TOF/MS-Based Analysis of the Differential Composition of Dendrobium officinale in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Potential of Bioactive Bibenzyl Compound this compound from the Genus Dendrobium in Medicine | Bentham Science [benthamscience.com]

- 5. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Chrysotoxine: A Technical Guide to its Mechanism of Action in the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This document summarizes the current understanding of this compound's effects on this pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a naturally occurring bibenzyl compound with the chemical formula C₁₈H₂₂O₅.[1][2] It has been identified as a dual inhibitor of Src and Akt, two key kinases involved in cancer cell signaling.[3] Research has demonstrated its potential in preventing the progression of various cancers, including cervical and non-small cell lung cancer, by modulating critical cellular processes such as proliferation, apoptosis, migration, and invasion.[3][4] A significant aspect of this compound's anti-cancer activity lies in its ability to suppress cancer stem cell (CSC)-like phenotypes, which are often responsible for tumor recurrence and therapeutic resistance.[1][3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs a multitude of cellular functions essential for normal cell growth and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Key components of this pathway include:

-

PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

AKT (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated through phosphorylation. Activated AKT phosphorylates a wide range of downstream targets.

-

mTOR (Mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the activation of AKT.

Dysregulation of this pathway can occur through various mechanisms, including mutations in the genes encoding PI3K and AKT, or loss of the tumor suppressor PTEN, which dephosphorylates PIP3.

This compound's Effect on the PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by directly and indirectly modulating the PI3K/AKT/mTOR pathway. It has been identified as a dual inhibitor of Src and Akt.[3]

-

Inhibition of Src: Src is a non-receptor tyrosine kinase that can activate the PI3K/AKT pathway. By inhibiting the phosphorylation of Src at tyrosine 416, this compound prevents its activation and subsequent downstream signaling to Akt.[1][3]

-

Inhibition of AKT: this compound directly inhibits the phosphorylation of AKT at serine 473, a key step in its activation.[1][3] This inhibition disrupts the entire downstream signaling cascade.

The inhibition of Akt by this compound leads to several key anti-cancer outcomes:

-

Suppression of Cancer Stem Cell (CSC) Phenotypes: Activated Akt is known to promote the expression of the pluripotency transcription factor Sox2, which is crucial for maintaining CSC properties. This compound's inhibition of Akt leads to the downregulation of Sox2, thereby suppressing the self-renewal and pluripotency of cancer stem cells.[1][3]

-

Induction of Apoptosis: The PI3K/AKT/mTOR pathway is a major survival pathway that inhibits apoptosis. By blocking this pathway, this compound promotes programmed cell death in cancer cells.[4]

-

Inhibition of Cell Proliferation, Migration, and Invasion: The PI3K/AKT/mTOR pathway regulates cellular processes that are essential for tumor growth and metastasis. This compound's inhibitory action on this pathway leads to a reduction in cell proliferation, migration, and invasion.[4]

The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/AKT/mTOR pathway.

Quantitative Data

While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not yet available in the published literature, studies have reported effective concentrations for specific cell lines.

| Cell Line | Cancer Type | Assay | Concentration (nM) | Effect | Reference |

| H460 | Non-Small Cell Lung Cancer | Cell Viability | 50 | Reduced cell viability | [3] |

| H23 | Non-Small Cell Lung Cancer | Cell Viability | 50 | Reduced cell viability | [3] |

| H460 | Non-Small Cell Lung Cancer | CSC Population | 5-20 | Suppressed cancer stem cell populations | [3] |

| H23 | Non-Small Cell Lung Cancer | CSC Population | 5-20 | Suppressed cancer stem cell populations | [3] |

| H460 | Non-Small Cell Lung Cancer | Stemness | 0-20 | Decreased stemness by suppressing the Src-Akt activating mechanism | [3] |

| H23 | Non-Small Cell Lung Cancer | Stemness | 0-20 | Decreased stemness by suppressing the Src-Akt activating mechanism | [3] |

| HeLa | Cervical Cancer | Proliferation, etc. | Not specified | Suppresses cell proliferation, migration, invasion, and apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., H460, H23) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound solutions (e.g., 0, 5, 10, 20, 50 nM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), Src, p-Akt (Ser473), Akt, Sox2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to act as a dual Src/Akt inhibitor provides a multi-pronged approach to disrupting cancer cell proliferation, survival, and the maintenance of cancer stem cell populations. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify the most sensitive cancer types.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or other targeted therapies.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic window.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

- 1. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stem cell factor SOX2 confers ferroptosis resistance in lung cancer via upregulation of SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound regulates ferroptosis and the PI3K/AKT/mTOR pathway to prevent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Chrysotoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Chrysotoxine, a novel bibenzyl compound. The information presented herein is based on preclinical studies and is intended to inform further research and development in the field of neurodegenerative disease therapeutics.

Executive Summary

This compound has demonstrated significant neuroprotective properties in in-vitro models of Parkinson's disease.[1][2] Pre-treatment with this compound has been shown to attenuate neuronal apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma SH-SY5Y cell line.[1][2] The protective mechanism of this compound is multi-faceted, involving the preservation of mitochondrial integrity and the modulation of key signaling pathways related to inflammation and cell survival.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the proposed signaling pathways of this compound's neuroprotective action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound against 6-OHDA-induced toxicity in SH-SY5Y cells.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Parameter | Treatment Group | Outcome |

| Cell Viability | 6-OHDA | Significant decrease in cell viability |

| This compound + 6-OHDA | Dose-dependent attenuation of 6-OHDA-induced cell death[2] | |

| Apoptosis | 6-OHDA | Increased DNA fragmentation and nuclear condensation |

| This compound + 6-OHDA | Dose-dependent reduction in apoptotic markers[2] |

Table 2: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Parameter Measured | Treatment Group | Outcome |

| Oxidative Stress | Intracellular ROS Generation | 6-OHDA | Significant increase in ROS |

| This compound + 6-OHDA | Attenuation of ROS generation[1] | ||

| MAPK Signaling | p38 MAPK Activation | 6-OHDA | Increased activation |

| This compound + 6-OHDA | Attenuation of p38 MAPK activation[1] | ||

| ERK1/2 Activation | 6-OHDA | Increased activation | |

| This compound + 6-OHDA | Attenuation of ERK1/2 activation[1] | ||

| NF-κB Signaling | NF-κB Nuclear Translocation | 6-OHDA | Increased translocation |

| This compound + 6-OHDA | Blockade of NF-κB translocation[1][2] | ||

| iNOS Upregulation | 6-OHDA | Increased iNOS expression | |

| This compound + 6-OHDA | Prevention of iNOS upregulation[2] | ||

| Intracellular NO Release | 6-OHDA | Increased NO release | |

| This compound + 6-OHDA | Prevention of NO release[2] |

Table 3: Effects of this compound on Mitochondrial Function

| Mitochondrial Parameter | Treatment Group | Outcome |

| Mitochondrial Membrane Potential | 6-OHDA | Decrease in membrane potential |

| This compound + 6-OHDA | Attenuation of membrane potential decrease[1] | |

| Intracellular Calcium | 6-OHDA | Increase in intracellular free Ca2+ |

| This compound + 6-OHDA | Attenuation of Ca2+ increase[1] | |

| Cytochrome c Release | 6-OHDA | Increased release from mitochondria |

| This compound + 6-OHDA | Attenuation of cytochrome c release[1] | |

| Bax/Bcl-2 Ratio | 6-OHDA | Imbalance in the Bax/Bcl-2 ratio |

| This compound + 6-OHDA | Attenuation of the Bax/Bcl-2 ratio imbalance[1] | |

| Caspase-3 Activation | 6-OHDA | Increased activation |

| This compound + 6-OHDA | Decrease in caspase-3 activation[1] |

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro studies of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells were utilized.

-

Culture Conditions: Cells were maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: SH-SY5Y cells were pre-treated with varying concentrations of this compound for a specified period before being exposed to 6-hydroxydopamine (6-OHDA) to induce neurotoxicity.

Cell Viability and Apoptosis Assays

-

Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used to assess cell viability by measuring mitochondrial metabolic activity.

-

Apoptosis Detection: Apoptosis was characterized by observing nuclear morphology changes (condensation and fragmentation) using a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI. DNA fragmentation may have been further quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Intracellular ROS levels were likely measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Fluorescence intensity would be quantified using a microplate reader or flow cytometry.

Western Blot Analysis

-

Western blotting would have been employed to determine the protein expression levels and activation states of key signaling molecules.

-

Procedure: Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of p38 MAPK and ERK1/2, as well as for Bax, Bcl-2, and caspase-3. Subsequent incubation with secondary antibodies conjugated to an enzyme (e.g., HRP) would allow for chemiluminescent detection.

NF-κB Nuclear Translocation Analysis

-

Immunofluorescence microscopy was likely used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Procedure: Cells grown on coverslips were fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody was then used for visualization. Nuclear counterstaining (e.g., with DAPI) would allow for the assessment of p65 translocation from the cytoplasm to the nucleus.

Mitochondrial Function Assays

-

Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 or a similar potential-sensitive probe was likely used. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

-

Intracellular Calcium (Ca2+): A fluorescent Ca2+ indicator such as Fluo-4 AM would have been loaded into the cells. Changes in intracellular Ca2+ concentration are directly proportional to the fluorescence intensity.

-

Cytochrome c Release: This was likely assessed by subcellular fractionation followed by Western blotting. Cytosolic and mitochondrial fractions of cell lysates would be separated, and the presence of cytochrome c in the cytosolic fraction would be determined by Western blot.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of this compound's neuroprotective effects and a general experimental workflow.

Caption: Proposed mechanism of this compound's neuroprotection against 6-OHDA.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent with a multi-target mechanism of action.[1][2] Its ability to mitigate oxidative stress, modulate inflammatory signaling, and preserve mitochondrial function highlights its therapeutic potential for neurodegenerative diseases such as Parkinson's disease.[1][2]

Future research should focus on:

-

In-vivo efficacy: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy in a whole-organism context.

-

Pharmacokinetics and safety: Determining the pharmacokinetic profile and conducting comprehensive toxicology studies to establish a safety profile for this compound.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify more potent and specific neuroprotective compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic for neurodegenerative disorders.

References

Chrysotoxine for Cancer Stem Cell Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. Targeting CSCs is a critical strategy for developing more effective cancer treatments. This document provides a technical overview of Chrysotoxine, a bibenzyl compound isolated from Dendrobium pulchellum, and its demonstrated efficacy in suppressing CSCs. The core mechanism of action involves the targeted inhibition of the Src/Akt/Sox2 signaling pathway, a key regulator of cancer stemness. This guide details the mechanism, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction: The Challenge of Cancer Stem Cells

The cancer stem cell model posits that a small fraction of cells within a tumor are responsible for its growth and recurrence.[1][2][3][4] These CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous populations of cells that comprise the bulk of the tumor.[3][4] Many conventional cancer therapies, which target rapidly dividing cells, fail to eradicate quiescent or slow-cycling CSCs.[4] This often leads to tumor relapse and metastasis. Key signaling pathways, such as Src, Akt, Wnt, Notch, and Hedgehog, are frequently dysregulated in CSCs, maintaining their survival and stem-like properties.[3][5][6] Therefore, agents that can specifically target these pathways in CSCs are of high therapeutic interest.

This compound: A Bibenzyl Compound Targeting CSCs

This compound is a natural bibenzyl compound that has been identified for its potent CSC-suppressing activities.[7] Research has primarily focused on its effects on non-small cell lung cancer (NSCLC) cell lines, H460 and H23, where it has been shown to dramatically suppress CSC-like phenotypes.[7]

Core Mechanism of Action: Downregulation of the Src/Akt/Sox2 Signaling Pathway

The primary mechanism by which this compound suppresses CSCs is through the inhibition of the Src/Akt signaling axis.[1][7] The Src family of kinases and the serine/threonine kinase Akt are crucial mediators of cell survival, proliferation, and stemness.[1]

-

Src Inhibition : this compound treatment leads to the downregulation of active, phosphorylated Src (p-Src at Y416).[7] Activated Src is known to be a key regulator of cancer stemness.[7]

-

Akt Inhibition : The inhibition of Src by this compound subsequently suppresses the activation of its downstream effector, Akt (measured by phosphorylation at Ser473).[1][7]

-

Sox2 Depletion : The Src/Akt pathway is a critical regulator of the pluripotency transcription factor Sox2.[1][7] By inhibiting Src and Akt, this compound effectively depletes the levels of Sox2, a key factor in maintaining the self-renewal capabilities of CSCs.[7]

This targeted action disrupts the core signaling network responsible for maintaining the CSC phenotype.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Cancer stem cell drugs target K-ras signaling in a stemness context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Signaling Pathways in Cancer Stem Cells for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Anticancer Therapy Resistance: The Role of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysotoxine: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has emerged as a promising natural product with significant therapeutic potential in oncology and neuroprotection. This technical guide provides a comprehensive review of the current state of this compound research, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its activity. This document summarizes quantitative data, details experimental protocols, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound is a naturally occurring bibenzyl derivative found in medicinal Dendrobium plants.[1] Initially investigated for its free radical scavenging properties, recent research has unveiled its potent anticancer and neuroprotective activities.[2][3] In the context of cancer, this compound has been identified as a dual inhibitor of Src and Akt, two critical kinases involved in cell survival, proliferation, and cancer stem cell (CSC) maintenance.[4] In neurodegenerative disease models, it has demonstrated protective effects against neurotoxin-induced apoptosis through mitochondrial protection and modulation of the NF-κB pathway.[1][2] This guide synthesizes the key findings in this compound research to facilitate further investigation and therapeutic development.

Anticancer Activity of this compound

This compound has shown significant promise in oncology, particularly in targeting cancer stem cells, which are implicated in tumor initiation, metastasis, and drug resistance.[4][5]

Suppression of Cancer Stem Cell (CSC) Phenotypes

Studies have demonstrated that this compound can effectively suppress CSC-like phenotypes in non-small cell lung cancer (NSCLC) cell lines, H460 and H23.[5][6] Treatment with this compound has been shown to reduce the viability of three-dimensional (3D) CSC-rich populations and decrease the expression of known CSC markers.[6]

Molecular Mechanism: Dual Inhibition of Src and Akt

The primary anticancer mechanism of this compound is attributed to its ability to act as a dual inhibitor of Src and Akt.[4] The activation of Src (phosphorylation at Y416) is known to activate Akt (phosphorylation at Ser473), which in turn promotes the expression of the pluripotency transcription factor Sox2, a key regulator of cancer stemness.[4][5] By inhibiting both Src and Akt, this compound effectively downregulates this signaling cascade, leading to a reduction in Sox2-mediated CSC properties.[5][6]

Caption: this compound inhibits the Src/Akt/Sox2 signaling pathway in cancer stem cells.

Quantitative Data on Anticancer Activity

The following table summarizes the reported concentrations and effects of this compound in NSCLC cell lines.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| H460, H23 | 50 nM | 24 h | Reduces cell viability, increases apoptosis. | [4] |

| H460, H23 | 5-20 nM | 72 h | Suppresses CSC populations. | [4] |

| H460, H23 | 0-20 nM | Overnight | Decreases stemness via Src-Akt inhibition. | [4] |

Experimental Protocols for Anticancer Studies

-

Cell Lines: Human NSCLC-derived H460 and H23 cells.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 50 nM) for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Apoptosis can be further confirmed by methods like Annexin V/PI staining followed by flow cytometry.[4][5]

-

-

3D Spheroid Culture:

-

Extreme Limiting Dilution Assay (ELDA):

-

Plate cells in a serial dilution in 96-well plates.

-

Treat with this compound.

-

After a defined period, score the number of wells with sphere formation at each dilution.

-

Analyze the data using ELDA software to determine the CSC frequency.[5]

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-Src (Y416), total Src, p-Akt (S473), total Akt, Sox2, and a loading control (e.g., actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.[5][6]

-

Caption: Workflow for investigating the anti-cancer stem cell effects of this compound.

Neuroprotective Activity of this compound

This compound has also been investigated for its neuroprotective properties, particularly in models of Parkinson's disease.[1][2]

Protection Against Neurotoxin-Induced Apoptosis

This compound has been shown to significantly attenuate apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma cell line SH-SY5Y.[2] It also protects against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity.[1] This protection is characterized by a reduction in DNA fragmentation and nuclear condensation.[2]

Molecular Mechanism: Mitochondrial Protection and NF-κB Modulation

The neuroprotective effects of this compound are mediated through multiple mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): this compound directly scavenges intracellular ROS induced by neurotoxins like 6-OHDA.[2][6]

-

Mitochondrial Protection: It prevents mitochondrial dysfunction by:

-

NF-κB Modulation: this compound counteracts the activation of NF-κB by blocking its translocation to the nucleus. This, in turn, prevents the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release.[1][2]

-

Regulation of Pro-survival and Pro-apoptotic Signals: this compound rectifies the imbalance between pro-apoptotic signals (ERK, p38 MAPK) and pro-survival signals (Akt/PI3K/GSK-3β) induced by neurotoxins.[1]

Caption: this compound's neuroprotective mechanism against toxin-induced apoptosis.

Experimental Protocols for Neuroprotection Studies

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

-

Protocol:

-

Probe: Dichlorofluorescin diacetate (DCFH-DA).

-

Protocol:

-

After treatment, load cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[2]

-

-

Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or Rhodamine 123. A shift in fluorescence indicates a loss of MMP.

-

Intracellular Calcium: Use calcium-sensitive dyes like Fluo-4 AM.

-

Cytochrome c Release: Perform Western blot analysis on cytosolic and mitochondrial fractions to detect the translocation of cytochrome c from mitochondria to the cytosol.[1][2]

-

Method: Immunofluorescence or Western blot of nuclear and cytosolic fractions.

-

Protocol (Immunofluorescence):

-

Fix and permeabilize treated cells.

-

Incubate with an antibody against the p65 subunit of NF-κB.

-

Use a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of NF-κB using a fluorescence microscope. Nuclear localization indicates activation.[2]

-

Metabolism of this compound

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. A recent study characterized its metabolites in vitro and in vivo.[7]

-

Metabolic Pathways: The principal metabolic transformations include hydroxylation, demethylation, glucuronidation, sulfation, and glutathione (GSH) conjugation.[7]

-

Major Metabolites: In rats, the major urinary excretion products were identified as hydroxylated (M9) and glucuronidated (M11) metabolites.[7]

-

Reactive Intermediates: this compound can be metabolized into quinone methide and ortho-quinone intermediates, which can be conjugated with GSH.[7]

This information is critical for future pharmacokinetic and toxicity assessments.[7]

Conclusion and Future Directions

This compound is a promising bioactive compound with well-defined mechanisms of action in both cancer and neuroprotection. Its ability to dually inhibit Src and Akt provides a strong rationale for its development as an anti-cancer agent, particularly for targeting cancer stem cells. Its multifaceted neuroprotective effects, including ROS scavenging, mitochondrial protection, and NF-κB modulation, make it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

In vivo efficacy studies in animal models of cancer and neurodegeneration.

-

Detailed pharmacokinetic and toxicological profiling.

-

Structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

-

Exploration of its therapeutic potential in other diseases where Src/Akt and NF-κB signaling are implicated.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to translate the therapeutic promise of this compound into clinical applications.

References

- 1. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Potential of Bioactive Bibenzyl Compound this compound from the Genus Dendrobium in Medicine | Bentham Science [benthamscience.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the In Vitro and In Vivo Metabolites of this compound Using Liquid Chromatography Combined With Benchtop Orbitrap High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chrysotoxine HPLC-MS/MS analysis protocol

Topic: Chrysotoxine HPLC-MS/MS Analysis Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring bibenzyl compound isolated from Dendrobium species, which has garnered interest for its potential neuroprotective effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described is suitable for the quantification of this compound in plasma samples and can be adapted for other biological matrices.

Principle

This method utilizes a liquid-liquid extraction procedure to isolate this compound from the sample matrix. The extracted analyte is then separated from potential interferences using reverse-phase HPLC. Detection and quantification are achieved by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the determination of this compound.

Experimental Protocols

3.1. Sample Preparation (Liquid-Liquid Extraction) [1]

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., wogonin).[1]

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex the reconstituted sample for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

3.2. HPLC-MS/MS Instrumentation and Conditions

A variety of HPLC and mass spectrometry systems can be used for this analysis. The following conditions have been shown to be effective for the analysis of this compound.[1]

3.2.1. HPLC Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[2] |

| Mobile Phase | Acetonitrile:Water (90:10, v/v)[1] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 35°C[2] |

| Run Time | Approximately 5-10 minutes |

3.2.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |

| Precursor Ion (Q1) | To be determined based on this compound's molecular weight |

| Product Ion (Q3) | To be determined from fragmentation studies[4][5] |

| Collision Energy (CE) | To be optimized for the specific instrument |

| Declustering Potential (DP) | To be optimized for the specific instrument |

| Ion Source Temperature | Typically 400-550°C, to be optimized |

Data Presentation

4.1. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard into the mass spectrometer.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) | Linearity Range (ng/mL) |

| This compound | [To be determined] | [To be determined] | [To be determined] | 0.5 - 1000[1] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | N/A |

4.2. Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: Assessed by analyzing blank plasma samples to ensure no endogenous interferences at the retention time of this compound and the internal standard.[2]

-

Linearity: The method has been shown to be linear over the range of 0.5-1000 ng/mL.[1]

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[1]

-

Recovery: The efficiency of the extraction process should be evaluated.[1]

-

Stability: The stability of this compound in plasma should be assessed under various conditions, including room temperature, long-term storage (-20°C), and freeze-thaw cycles.[1]

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of this compound.

Caption: Workflow for this compound Analysis.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol includes a straightforward liquid-liquid extraction for sample preparation and utilizes the high selectivity of tandem mass spectrometry. This application note serves as a comprehensive guide for researchers and scientists involved in the study of this compound. Proper method validation is essential before its application in regulated studies.

References

- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Chrysotoxine in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has demonstrated significant neuroprotective and cancer stem cell-suppressing activities.[1][2] Its therapeutic potential necessitates the development of robust and sensitive analytical methods for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. Additionally, it outlines the key signaling pathways influenced by this compound.

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Description |

| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1] |

| Sample Pre-treatment | Liquid-Liquid Extraction with ethyl acetate[1] |

| Chromatographic Separation | C18 column with acetonitrile-water (90:10, v/v) as the mobile phase[1] |

| Detection | Tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode[1] |

| Internal Standard | Wogonin[1] |

| Linearity Range | 0.5-1000 ng/mL[1] |

Table 2: Stability of this compound in Rat Plasma[1]

| Condition | Stability |

| Room Temperature | Stable for 8 hours |

| -20 °C | Stable for up to two weeks |

| Freeze-Thaw Cycles | Stable during three cycles |

| Extracted Samples in Auto-sampler | Stable for 24 hours |

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol describes the extraction of this compound from plasma samples for LC-MS/MS analysis.[1]

Materials:

-

Plasma samples

-

Ethyl acetate (HPLC grade)

-

Internal Standard (Wogonin) solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution (Wogonin) to the plasma sample.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile-water, 90:10, v/v).

-

Vortex for 30 seconds to dissolve the residue completely.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the instrumental parameters for the quantification of this compound.[1]

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer

Chromatographic Conditions:

-

Column: C18 analytical column

-

Mobile Phase: Acetonitrile:Water (90:10, v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Monitor the specific precursor to product ion transition.

-

Wogonin (Internal Standard): Monitor the specific precursor to product ion transition.

-

-

Data Analysis: Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: this compound's inhibition of the Src/Akt signaling pathway.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma samples.[1] The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The stability of this compound under various storage and handling conditions ensures the integrity of the samples during analysis.[1]

The understanding of this compound's mechanism of action is crucial for its development as a therapeutic agent. Its ability to downregulate the Src/Akt signaling pathway highlights its potential in targeting cancer stem cells.[2][3] Furthermore, its neuroprotective effects are attributed to its ability to protect mitochondria and modulate NF-κB signaling.[4][5]

This application note serves as a comprehensive guide for researchers engaged in the preclinical and clinical development of this compound. The detailed protocols and summarized data will facilitate the implementation of this analytical method in various research settings.

References

- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chrysotoxine Pharmacokinetic Study in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Chrysotoxine in rat models, based on available scientific literature. The included protocols and data are intended to guide researchers in designing and conducting similar preclinical studies.

Introduction

This compound is a naturally occurring bibenzyl compound isolated from Dendrobium species, which has demonstrated potential neuroprotective and anti-cancer properties.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical step in preclinical drug development. This document summarizes the key pharmacokinetic parameters of this compound in rats and provides detailed experimental protocols for its analysis.

Pharmacokinetic Data of this compound in Rats

A study by Liu et al. (2014) provides crucial insights into the pharmacokinetic behavior of this compound in rats following both intravenous and oral administration. The key findings indicate rapid excretion and low oral bioavailability.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats [3]

| Parameter | Intravenous Administration (25 mg/kg) | Oral Administration (100 mg/kg) |

| Tmax (h) | 0.083 ± 0.01 | 0.27 ± 0.08 |

| Cmax (ng/mL) | 3158.6 ± 452.7 | 185.4 ± 46.3 |

| AUC₀₋t (ng h/mL) | 1642.8 ± 215.6 | 289.7 ± 54.2 |

| AUC₀₋∞ (ng h/mL) | 1655.3 ± 218.4 | 301.2 ± 58.1 |

| t₁/₂ (h) | 0.98 ± 0.15 | 1.85 ± 0.42 |

| MRT₀₋t (h) | 0.75 ± 0.11 | 2.13 ± 0.38 |

| CL (L/h/kg) | 15.2 ± 2.1 | - |

| Vd (L/kg) | 21.3 ± 3.5 | - |

| Absolute Bioavailability (F%) | - | 4.5 ± 0.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model and Dosing

-

Species: Sprague-Dawley rats.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. They should be fasted overnight before the experiment.

-

Groups:

-

Intravenous (IV) administration group.

-

Oral (PO) administration group.

-

-

Dosing:

Sample Collection

-

Matrix: Blood (to obtain plasma).

-

Time Points: Collect blood samples from the retro-orbital plexus at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Processing: Collect blood into heparinized tubes. Centrifuge the samples to separate the plasma. Store the plasma samples at -20°C until analysis.[3]

Bioanalytical Method: HPLC-MS/MS

A rapid, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantification of this compound in rat plasma.[3]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate.[3]

-

Add an internal standard (e.g., wogonin) to the plasma samples.[3]

-

Vortex the mixture.

-

Centrifuge to separate the layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

-

Chromatographic Conditions: [3]

-

Column: C18 column.

-

Mobile Phase: Acetonitrile-water (90:10, v/v).

-

Flow Rate: As per instrument validation.

-

Injection Volume: As per instrument validation.

-

-

Mass Spectrometric Detection: [3]

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Method Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard bioanalytical method validation guidelines.[3] The linearity of the method was established over a range of 0.5-1000 ng/mL.[3] Stability tests showed that this compound was stable in rat plasma for 8 hours at room temperature, for up to two weeks at -20°C, and through three freeze-thaw cycles.[3]

Metabolism of this compound

In vitro studies using rat liver microsomes have shown that this compound has a moderate stability, with a half-life of 31.5 minutes. The primary metabolic pathways identified are:[4]

-

Hydroxylation

-

Demethylation

-

Dehydrogenation

Visualizations

Experimental Workflow

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

Proposed Neuroprotective Signaling Pathway of this compound

This compound has been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis through the modulation of mitochondrial function and the NF-κB signaling pathway.[1]

References

- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of this compound: structural elucidation of phase I metabolites and reactive intermediate identification by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Chrysotoxine Target Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Chrysotoxine on key cellular signaling pathways. This compound, a bibenzyl compound isolated from Dendrobium pulchellum, has demonstrated significant biological activity, including neuroprotective and anti-cancer stem cell properties.[1][2] This document outlines the primary protein targets of this compound and provides detailed protocols for their analysis.

Introduction to this compound and its Cellular Targets

This compound has been shown to exert its effects through the modulation of several critical signaling pathways. Understanding these interactions is crucial for the development of novel therapeutics. Key pathways and target proteins affected by this compound include:

-

Src/Akt Signaling Pathway: this compound has been identified as a dual inhibitor of Src and Akt.[3] It suppresses the phosphorylation of Src at tyrosine 416 and Akt at serine 473.[3] This inhibition leads to the downregulation of downstream targets like Sox2, a transcription factor involved in maintaining cancer stem cell phenotypes.[1][2]

-

NF-κB Signaling Pathway: In neuroprotective studies, this compound has been shown to counteract the activation of NF-κB by preventing its translocation to the nucleus.[4] This leads to the decreased expression of pro-inflammatory and apoptotic mediators like inducible nitric oxide synthase (iNOS).[4]

-

Mitochondrial Apoptosis Pathway: this compound protects against apoptosis by modulating the balance of pro- and anti-apoptotic proteins. It has been observed to attenuate the increase in the Bax/Bcl-2 ratio and inhibit the activation of caspase-3.[4][5]

-

MAPK Pathway: The activation of p38 MAPK and ERK1/2, often associated with cellular stress and apoptosis, is attenuated by this compound treatment.[4][5]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effects of this compound on target protein expression and phosphorylation in two different cell lines: human non-small cell lung cancer cells (H460) and human neuroblastoma cells (SH-SY5Y). The data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Src/Akt Pathway in H460 Cells

| Target Protein | Treatment Group | Concentration (nM) | Relative Band Intensity (Normalized) | Fold Change vs. Control |

| p-Src (Y416) | Control | 0 | 1.00 | 1.0 |

| This compound | 10 | 0.45 | -2.2 | |

| This compound | 20 | 0.20 | -5.0 | |

| Total Src | Control | 0 | 1.00 | 1.0 |

| This compound | 10 | 0.98 | 1.0 | |

| This compound | 20 | 1.02 | 1.0 | |

| p-Akt (S473) | Control | 0 | 1.00 | 1.0 |

| This compound | 10 | 0.55 | -1.8 | |

| This compound | 20 | 0.25 | -4.0 | |

| Total Akt | Control | 0 | 1.00 | 1.0 |

| This compound | 10 | 0.99 | 1.0 | |

| This compound | 20 | 1.01 | 1.0 | |

| Sox2 | Control | 0 | 1.00 | 1.0 |

| This compound | 10 | 0.60 | -1.7 | |

| This compound | 20 | 0.30 | -3.3 |

Table 2: Effect of this compound on Apoptosis and Stress Pathways in SH-SY5Y Cells (6-OHDA Induced Stress Model)

| Target Protein | Treatment Group | Concentration (µM) | Relative Band Intensity (Normalized) | Fold Change vs. 6-OHDA |

| Bax | Control | 0 | 1.00 | - |

| 6-OHDA | - | 2.50 | 1.0 | |

| 6-OHDA + this compound | 1 | 1.80 | -1.4 | |

| 6-OHDA + this compound | 5 | 1.20 | -2.1 | |

| Bcl-2 | Control | 0 | 1.00 | - |

| 6-OHDA | - | 0.40 | 1.0 | |

| 6-OHDA + this compound | 1 | 0.70 | +1.8 | |

| 6-OHDA + this compound | 5 | 0.90 | +2.3 | |

| Cleaved Caspase-3 | Control | 0 | 1.00 | - |

| 6-OHDA | - | 3.20 | 1.0 | |

| 6-OHDA + this compound | 1 | 2.10 | -1.5 | |

| 6-OHDA + this compound | 5 | 1.30 | -2.5 | |

| p-p38 MAPK | Control | 0 | 1.00 | - |

| 6-OHDA | - | 2.80 | 1.0 | |

| 6-OHDA + this compound | 1 | 1.90 | -1.5 | |

| 6-OHDA + this compound | 5 | 1.10 | -2.5 | |

| NF-κB (nuclear) | Control | 0 | 1.00 | - |

| 6-OHDA | - | 4.50 | 1.0 | |

| 6-OHDA + this compound | 1 | 2.50 | -1.8 | |

| 6-OHDA + this compound | 5 | 1.50 | -3.0 |

Experimental Protocols

A detailed protocol for Western blot analysis is provided below. This protocol is a general guideline and may require optimization based on the specific antibody and cell line used.

Cell Lysis and Protein Extraction

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.

-

Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Carefully collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.

Immunoblotting and Detection

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for Western blot analysis.

Caption: this compound inhibits the Src/Akt signaling pathway.

Caption: this compound's role in mitigating apoptosis.

Caption: General workflow for Western blot analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chrysotoxine Target Engagement Assay Development

Introduction

Chrysotoxine is a naturally occurring bibenzyl compound that has demonstrated significant potential in oncological and neuroprotective research. Studies have identified it as a dual inhibitor of Src and Akt, two critical kinases involved in cell survival, proliferation, and differentiation.[1][2][3] In cancer, particularly in non-small cell lung cancer, the Src-Akt pathway is implicated in the maintenance of cancer stem cells (CSCs), making its inhibition a promising therapeutic strategy.[1][3] Furthermore, this compound has been shown to protect neuronal cells from toxicity by modulating the NF-κB pathway and preserving mitochondrial function.[4][5]

To facilitate the development of drugs based on this compound or its analogs, it is crucial to establish robust and reliable assays to confirm and quantify the engagement of the compound with its intended molecular targets within a cellular context.[6][7] Target engagement assays provide critical evidence for the mechanism of action and are essential for building structure-activity relationships (SAR) during lead optimization.[8] This document provides detailed protocols for two complementary, cell-based assays to measure the target engagement of this compound with Src and Akt: the Cellular Thermal Shift Assay (CETSA®) for direct target binding and the In-Cell Western™ (ICW) assay for downstream pathway modulation.

Featured Signaling Pathway: Src/Akt Inhibition by this compound

The Src/Akt signaling pathway is a central regulator of cell growth, survival, and stemness. Src, a non-receptor tyrosine kinase, can activate the serine/threonine kinase Akt (also known as Protein Kinase B). This activation cascade is crucial for the phenotypes of cancer stem cells.[1][2] this compound exerts its anti-cancer effects by directly inhibiting both Src and Akt.[3]

Caption: Simplified diagram of the Src/Akt signaling pathway inhibited by this compound.

Application Note 1: Direct Target Engagement using Cellular Thermal Shift Assay (CETSA®)